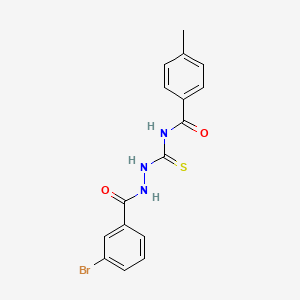

N-(2-(3-ブロモベンゾイル)ヒドラジンカルボノチオイル)-4-メチルベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

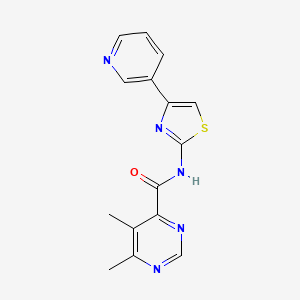

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C16H14BrN3O2S and its molecular weight is 392.27. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

この化合物は、抗がん剤としての可能性により関心を集めています。研究者は、がん細胞の増殖と細胞微小管への影響を調べてきました。 例えば、新規アナログのN-(3-ブロモベンジル)ノスカピン (N-BBN) は、がん細胞への影響について研究されています 。この化合物の作用機序と影響を受ける特定のがんの種類に関するさらなる調査が必要です。

構造研究と結晶学

3-ブロモ-N-(3-フルオロフェニル)ベンゼンスルホンアミド(関連化合物)の結晶構造は、X線結晶学を使用して解明されています。この技術は、分子内の原子の配置に関する貴重な洞察を提供します。 密度汎関数理論(DFT)計算も、X線回折による構造的知見を裏付けています 。このような研究は、化合物の3次元配置の理解を深め、その挙動を予測するのに役立ちます。

物理化学的性質

DFT計算は、この化合物の静電ポテンシャル、フロンティア分子軌道、振動周波数を分析するために使用されてきました。 これらの調査は、その反応性、安定性、およびその他の物理化学的特性を明らかにしています 。これらの特性を理解することは、標的となる用途を設計するために不可欠です。

連続フロー合成

研究者は、容易に入手可能な出発物質を使用して、N-(3-アミノ-4-メチルフェニル)ベンザミドを製造するための連続フロープロセスを開発しました。このアプローチは、効率的な生産を保証し、速度論的パラメータの決定を可能にします。 化合物の合成経路と最適化戦略は、スケーラビリティと実用的な用途にとって不可欠です .

製薬試験

2-(3-ブロモベンゾイル)-N-フェニルヒドラジンカルボチオアミドの高品質な基準物質は、製薬試験に使用できます。 これらの基準は、医薬品開発と品質管理における正確な結果を促進します .

作用機序

Target of Action

The primary target of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide, also known as 3-BROMO-N-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound interacts with tubulin and disrupts its normal function . It perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which are crucial for the mitotic spindle formation during cell division . Disruption of these dynamics can lead to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis . This makes the compound potentially useful as an anticancer agent .

Result of Action

The result of the compound’s action is a strong inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis makes it a potential candidate for further investigations as an anticancer agent .

特性

IUPAC Name |

N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYACLNSXPUBHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)